3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Lipophilicity Physicochemical property Catechol protection

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (CAS 213192-60-0, molecular formula C23H23NO4, molecular weight 377.43 g/mol) is a synthetic β-amino acid derivative featuring a 3,4-dibenzyloxy-protected catechol moiety on the phenyl ring. This compound belongs to the 3-amino-3-arylpropionic acid class, which serves as a key precursor for β-peptides and peptidomimetics with demonstrated histone deacetylase (HDAC) inhibitory activity.

Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
CAS No. 213192-60-0
Cat. No. B1654199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid
CAS213192-60-0
Molecular FormulaC23H23NO4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3
InChIInChI=1S/C23H23NO4/c24-20(14-23(25)26)19-11-12-21(27-15-17-7-3-1-4-8-17)22(13-19)28-16-18-9-5-2-6-10-18/h1-13,20H,14-16,24H2,(H,25,26)
InChIKeyKYSDMSUOMNGPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (CAS 213192-60-0): A Protected β-Amino Acid Building Block for Catechol-Containing Peptidomimetics


3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid (CAS 213192-60-0, molecular formula C23H23NO4, molecular weight 377.43 g/mol) is a synthetic β-amino acid derivative featuring a 3,4-dibenzyloxy-protected catechol moiety on the phenyl ring . This compound belongs to the 3-amino-3-arylpropionic acid class, which serves as a key precursor for β-peptides and peptidomimetics with demonstrated histone deacetylase (HDAC) inhibitory activity [1]. The benzyloxy protecting groups render the catechol functionality inert during synthetic transformations, enabling orthogonal protection strategies in multi-step syntheses of complex bioactive molecules .

Why 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid Cannot Be Replaced by Its Deprotected or Mono-Protected Analogs


Substituting 3-amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid with its deprotected 3,4-dihydroxy analog (CAS 174502-37-5) or mono-benzyloxy analog (CAS 330645-19-7) introduces critical liabilities: the free catechol is redox-active and prone to oxidative degradation under basic or aerobic conditions, while the mono-protected variant lacks the symmetry and steric bulk required for selective recognition in certain enzyme pockets . The 3,4-dibenzyloxy configuration provides markedly higher lipophilicity (LogP = 5.02) compared to the dihydroxy form (LogP = 1.27), enabling efficient partitioning into organic phases during aqueous work-up and facilitating purification by normal-phase chromatography—a decisive advantage in multi-step synthesis workflows where intermediate isolation is rate-limiting .

Head-to-Head Comparative Evidence for 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid Against Closest Structural Analogs


Lipophilicity Differentiation: LogP Comparison Across the Protection Gradient

The target compound exhibits the highest computed LogP value among four structurally related 3-amino-3-arylpropionic acids, directly correlating with the number and size of benzyloxy substituents. This enables superior organic-phase extraction efficiency and chromatographic purification. The LogP of 3-amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid is 5.02 versus 3.44 for the mono-benzyloxy analog, 1.88 for the 3,4-dimethoxy analog, and 1.27 for the 3,4-dihydroxy analog .

Lipophilicity Physicochemical property Catechol protection

Molecular Weight and Atom Economy for Peptide Synthesis Scale-Up

With a molecular weight of 377.43 g/mol, the target compound carries 180.24 g/mol of benzyl protecting group mass relative to the deprotected core. While this increases per-mole procurement cost, it eliminates the need for a separate benzylation step (typically requiring benzyl bromide, a lachrymator, and anhydrous conditions), thereby reducing operational hazard exposure and step-count by one compared to routes that start from the dihydroxy precursor . The molecular weight differential compared to the mono-benzyloxy analog (ΔMW = +106.12 g/mol) reflects the additional benzyl group that provides complete catechol protection, critical for reactions involving nucleophilic or basic conditions that would deprotonate free phenols .

Molecular weight Peptide synthesis Scale-up cost

Hydrogen Bond Donor Capacity and Its Impact on Peptide Coupling Efficiency

The target compound possesses 2 hydrogen bond donors (NH2 + COOH) compared to 4 for the deprotected 3,4-dihydroxy analog (additional 2 from phenolic –OH groups). In carbodiimide-mediated peptide couplings (e.g., DCC/HOBt), free phenolic hydroxyls can undergo competitive O-acylation, generating ester by-products that reduce yield and complicate purification. The 3,4-dibenzyloxy compound eliminates this side reaction pathway by presenting only the amino and carboxylic acid functionalities as nucleophilic coupling partners . The compound has been explicitly employed as a reactant in DCC/HOBt/NaOH-mediated amide bond formation protocols [1].

Hydrogen bonding Peptide coupling Side-reaction suppression

HDAC Inhibitory Activity of Derived Peptides: Class-Level Validation

Polypeptide compounds synthesized from 3-amino-3-arylpropionic acid building blocks (the structural class to which the target compound belongs) demonstrate histone deacetylase (HDAC) inhibitory activity in biochemical assays. Seven representative peptide compounds from this class showed pIC50 values ranging from 6.04 to 7.23 (corresponding to IC50 = 59 nM to 912 nM), confirming that the β-amino acid scaffold provides a competent surface recognition motif for HDAC enzyme isoforms [1]. The 3,4-dibenzyloxy substitution on the aryl ring enables further diversification through hydrogenolytic deprotection to reveal the catechol, which can serve as a zinc-binding group or be further functionalized. Note: direct HDAC inhibition data for the monomeric target compound are not available; this evidence is derived from structurally related peptide compounds in the same patent family.

HDAC inhibition Cancer Epigenetics Peptidomimetic

Catechol Protection Strategy: Orthogonal Deprotection Versatility

The benzyl ether protecting groups of 3-amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid can be selectively removed by catalytic hydrogenolysis (H2, Pd/C) without affecting the β-amino acid backbone or amide bonds in the peptide chain. This orthogonal deprotection strategy is well-established in solid-phase peptide synthesis (SPPS), where benzyl-protected catechol amino acids are incorporated into the growing peptide chain and deprotected post-cleavage to yield the free catechol . In contrast, the 3,4-dimethoxy analog requires harsher demethylation conditions (e.g., BBr3 or refluxing HBr/AcOH) that can cleave peptide bonds and epimerize stereocenters, while the free dihydroxy analog is incompatible with Fmoc/tBu SPPS due to phenolic acylation during amino acid activation .

Orthogonal protection Hydrogenolysis Solid-phase peptide synthesis

Optimal Procurement and Application Scenarios for 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis of Catechol-Containing HDAC Inhibitor Peptides

Design and synthesis of HDAC-targeted β-peptide libraries incorporating the 3,4-dibenzyloxy-β-amino acid building block. The compound is incorporated into the peptide chain via standard Fmoc-SPPS protocols; benzyl ethers remain intact during TFA-mediated cleavage and are removed post-synthetically by catalytic hydrogenolysis to reveal the catechol zinc-binding group. This workflow leverages the compound's orthogonal protection (Section 3, Evidence 5) and the class-validated HDAC inhibitory activity (pIC50 up to 7.23) of the resulting peptide products (Section 3, Evidence 4) [1].

Multi-Step Synthesis of CNS-Targeted Catecholamine Prodrugs Requiring High LogP Intermediates

The high lipophilicity (LogP = 5.02) of the target compound makes it particularly suitable as a late-stage intermediate in the synthesis of blood-brain barrier (BBB)-penetrant catecholamine prodrugs, where the benzyl-protected intermediate can cross biological membranes more efficiently than the free catechol (LogP = 1.27). Following intracellular delivery, enzymatic or chemical deprotection releases the active catechol species. This LogP differential of +3.75 (Section 3, Evidence 1) provides a 5,600-fold theoretical increase in membrane partitioning compared to the deprotected form .

Process Chemistry Scale-Up of Peptide APIs with Reduced EHS Burden

For contract manufacturing organizations (CMOs) and process R&D groups, procuring the pre-protected dibenzyloxy compound eliminates the need to handle benzyl bromide (Toxic, Corrosive, Lachrymator; GHS05, GHS06, GHS08) on multi-kilogram scale. The compound is directly charged into the peptide coupling reactor with DCC/HOBt/NaOH for amide bond formation, reducing unit operations by one full step and avoiding the associated EHS documentation, engineering controls, and waste disposal protocols required for benzyl halide alkylations (Section 3, Evidence 2 and 3) [1][2].

Structure-Activity Relationship (SAR) Studies on Catechol O-Alkyl Chain Length in β-Amino Acid Scaffolds

The 3,4-dibenzyloxy compound serves as a central intermediate for SAR exploration of catechol O-alkyl substitution. Hydrogenolytic debenzylation yields the free catechol, which can be re-alkylated with a panel of alkyl halides (methyl, ethyl, propyl, isopropyl, etc.) to systematically vary LogP and steric parameters. This divergent strategy is more efficient than synthesizing each O-alkyl variant de novo. The measurable LogP gradient from dihydroxy (1.27) through dimethoxy (1.88) to dibenzyloxy (5.02) establishes a quantifiable property range for lead optimization (Section 3, Evidence 1) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.